molecular formula C9H8IN B2937536 6-iodo-2-methyl-1H-indole CAS No. 1260383-44-5

6-iodo-2-methyl-1H-indole

Cat. No. B2937536
CAS RN: 1260383-44-5
M. Wt: 257.074
InChI Key: DRXPJHSIXYRNKC-UHFFFAOYSA-N
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Description

6-iodo-2-methyl-1H-indole is a chemical compound with the CAS Number: 1260383-44-5 . It has a molecular weight of 257.07 . It is a solid substance that should be stored in a refrigerator .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which could potentially include 6-iodo-2-methyl-1H-indole, has been developed based on a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 6-iodo-2-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries an iodine atom at the 6th position and a methyl group at the 2nd position of the indole structure .


Physical And Chemical Properties Analysis

6-iodo-2-methyl-1H-indole is a solid substance . It has a molecular weight of 257.07 .

Scientific Research Applications

Biochemical Reagent

“6-iodo-2-methyl-1H-indole” can be used as a biochemical reagent. This means it can be used as a biological material or organic compound for life science related research .

Indole Derivatives in Drug Discovery

Indole derivatives, including “6-iodo-2-methyl-1H-indole”, are recognized as one of the most significant moieties for drug discovery . They have attracted the attention of researchers for generations .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Synthesis of Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products . The investigation of novel methods of synthesis have attracted the attention of the chemical community .

Anti-Inflammatory and Analgesic Activities

Some indole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index . This suggests that “6-iodo-2-methyl-1H-indole” could potentially be used in the development of new anti-inflammatory and analgesic drugs .

Rapid Synthesis of Trisubstituted Indoles

A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks .

Safety and Hazards

The safety information for 6-iodo-2-methyl-1H-indole indicates that it carries the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, P403 .

properties

IUPAC Name

6-iodo-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXPJHSIXYRNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-2-methyl-1H-indole

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